Dipotassium sebacate

説明

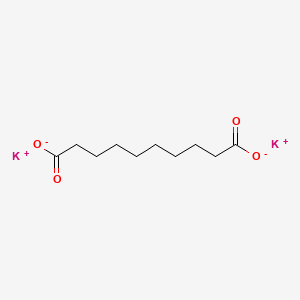

Dipotassium sebacate (C₁₀H₁₆K₂O₄) is the dipotassium salt of sebacic acid (decanedioic acid). It is a white, crystalline solid with applications in industrial lubricants, polymer stabilizers, and cosmetics due to its ionic nature and solubility in polar solvents. Its structure comprises two potassium ions bonded to the carboxylate groups of sebacic acid, enabling it to act as a buffering agent or plasticizer in formulations.

特性

CAS番号 |

52457-55-3 |

|---|---|

分子式 |

C10H16K2O4 |

分子量 |

278.43 g/mol |

IUPAC名 |

dipotassium;decanedioate |

InChI |

InChI=1S/C10H18O4.2K/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);;/q;2*+1/p-2 |

InChIキー |

AHMROPIAMLLAPW-UHFFFAOYSA-L |

SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[K+].[K+] |

正規SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[K+].[K+] |

他のCAS番号 |

52457-55-3 |

製品の起源 |

United States |

化学反応の分析

Acid-Base Reactivity

The compound reversibly protonates in acidic environments to regenerate sebacic acid:

This reaction is critical in applications requiring pH-dependent solubility, such as corrosion inhibition .

Metal Complexation and Corrosion Inhibition

Dipotassium sebacate interacts with metal ions (e.g., Ca²⁺, Fe³⁺) to form insoluble complexes, reducing corrosion rates on steel surfaces . In electrochemical studies:

| Parameter | Without Inhibitor | With Sebacate |

|---|---|---|

| Corrosion Current | 1.2 µA/cm² | 0.024 µA/cm² |

| ΔE (Potential Difference) | 450 mV | 58 mV |

Metabolic Degradation

In biological systems, the sebacate anion undergoes β-oxidation to shorter-chain dicarboxylic acids :

-

Plasma half-life: 37.9–39.8 minutes (rats).

-

Renal clearance: 0.291 mL/min per 100 g (indicating partial reabsorption).

-

Bioavailability: 69.09% (oral vs. intraperitoneal routes).

Hydrolysis and Stability

This compound hydrolyzes slowly in aqueous media, with half-lives of:

This stability supports its use in polymer formulations and lubricants .

Reactivity with Cyanides and Sulfides

As a carboxylate salt, it reacts with cyanides and sulfides to release toxic gases (e.g., HCN) under acidic conditions :

類似化合物との比較

Key Data Tables

Table 1. Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility | Primary Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₆K₂O₄ | 294.43 | 50 g/L (20°C) | Polymers, cosmetics |

| Dibutyl Sebacate | C₁₈H₃₄O₄ | 314.46 | 0.002 g/L | PVC plasticizers |

| Dilithium Sebacate | C₁₀H₁₆Li₂O₄ | 214.12 | 120 g/L | Battery electrolytes |

| Didecyl Sebacate | C₃₀H₅₈O₄ | 482.78 | Insoluble | High-temperature lubricants |

Table 2. Toxicity Profiles

| Compound | Aquatic Toxicity (LC₅₀, Lemna minor) | Developmental Toxicity | Environmental Persistence |

|---|---|---|---|

| This compound | >1,000 mg/L (safe) | None observed | Low (ionic dissociation) |

| Dibutyl Sebacate | 12 mg/L (zebrafish EC₅₀) | Positive (EPA data) | High (ester stability) |

| Potassium Carbonate | 3,400 ppm (toxic to duckweed) | Not studied | Moderate |

Research Findings

- Environmental Impact : this compound’s ionic nature promotes rapid dissociation in water, reducing bioaccumulation risks compared to lipophilic esters like dibutyl sebacate, which persist in sediments .

- Functional Versatility : While esters excel in hydrophobic applications (e.g., lubricants, plasticizers), this compound’s solubility and ionic character make it preferable in aqueous formulations (e.g., detergents, buffers) .

- Regulatory Status : The U.S. EPA classifies dibutyl sebacate as requiring further toxicity evaluation, whereas potassium salts like this compound are generally recognized as low-risk under current guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。